molecular formula C8H11NO2 B018999 Methyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 69917-80-2

Methyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No. B018999
CAS RN: 69917-80-2
M. Wt: 153.18 g/mol
InChI Key: UBOXXEGSGUIRAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate often involves multi-step chemical processes. For example, 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, was synthesized from the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidation with an 85.4% yield. The synthesis processes are crucial for the preparation of these compounds for further studies (Zeng, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction methods. For instance, the crystal structure of 3-(pyrrole-2?-carboxamido)propanoic acid was determined, revealing important details about its molecular geometry and the arrangement of atoms within the crystal lattice (Zeng, 2005).

Scientific Research Applications

  • Formation of Various Chemical Compounds : It is used to form acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and heterocyclic compounds (Sokolov & Aksinenko, 2010).

  • Synthesis of Benzodipyrrinone Analogs : This compound is involved in synthesizing benzodipyrrinone analogs of xanthobilirubic acid, which have potential research applications (Boiadjiev & Lightner, 2003).

  • Synthesizing Pyrrolidin-2-one Derivatives : It's useful in synthesizing various pyrrolidin-2-one derivatives, where cyclization is a key step in the synthesis process (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).

  • Synthesis of Pyrrolo[1,2-a]indoles : It is utilized in the synthesis of pyrrolo[1,2-a]indoles, a class of organic compounds with potential research interest (Kazembe & Taylor, 1980).

  • Development of Hybrid Anticonvulsants : New hybrid molecules derived from compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate show promise as anticonvulsants and have displayed antinociceptive activity in mice (Kamiński et al., 2016).

  • Antimicrobial and Anticancer Properties : It has demonstrated potential antimicrobial and anticancer properties (Özdemir et al., 2017).

  • DNA Interaction : A derivative of Methyl 3-(1H-pyrrol-2-yl)propanoate interacts with DNA through electrostatic binding, indicating potential applications in molecular biology and genetics (Yao et al., 2013).

  • Synthesis of Antagonists : It is used in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

Safety And Hazards

“Methyl 3-(1H-pyrrol-2-yl)propanoate” is classified as a combustible liquid . It has a flash point of 105 °C . The compound is associated with hazard statements H302, H315, H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

methyl 3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXXEGSGUIRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562819
Record name Methyl 3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1H-pyrrol-2-yl)propanoate

CAS RN

69917-80-2
Record name Methyl 3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-(2-methoxycarbonylethyl)pyrrole is prepared as follows: A solution of pyrrole-2-carboxaldehyde (3.9 g, 41 mmol) and (carbomethoxymethylene)-triphenylphosphorane (14 g, 42 mmol) in 160 mL of dry benzene is heated at reflux for 18 hours under a nitrogen atmosphere. After cooling, the reaction mixture is concentrated under vacuum and the resulting oil is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:9) to give 5.11 g of a mixture of cis- and trans-methyl 2-(2-pyrrolyl)acrylate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ZY Kok, LA Stoddart, SJ Mistry… - Journal of medicinal …, 2022 - ACS Publications
The histamine H 1 receptor (H 1 R) has recently been implicated in mediating cell proliferation and cancer progression; therefore, high-affinity H 1 R-selective fluorescent ligands are …
Number of citations: 3 pubs.acs.org
H Kim, K Kim, SH Son, JY Choi, KH Lee… - ACS Chemical …, 2018 - ACS Publications
There are few hybrid positron emission tomography (PET)/fluorescence imaging agents available for brain imaging. For this purpose, BODIPY dye is very attractive because one of its …
Number of citations: 21 pubs.acs.org
MR Brown - 2022 - search.proquest.com
The structure of ethylene is simple, yet its biological effects are significant. When considering its role in biology it is almost exclusively regarded as a plant hormone. Research on …
Number of citations: 2 search.proquest.com
AM Hansen, AL Sewell, RH Pedersen, DL Long… - Tetrahedron, 2013 - Elsevier
Novel azido- and amino-functionalised fluorescent probes based on the BODIPY framework have been developed. The probes can be easily and cheaply synthesised, exhibit the highly …
Number of citations: 35 www.sciencedirect.com
S Krajcovicova, J Stankova, P Dzubak… - … A European Journal, 2018 - Wiley Online Library
A solid‐phase synthetic (SPS) method was developed for the preparation of BODIPY‐labeled bioactive compounds that allows for fast and simple synthesis of conjugates for use in …

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